N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(18-16-17-11-8-4-5-9-12(11)22-16)14-13(19-20-23-14)10-6-2-1-3-7-10/h1-9H,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRFEJIZKOUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
Phenyl isothiocyanate (25 mmol) reacts with hydrazine hydrate (25 mmol) in toluene at 25°C for 1 hr, yielding phenylthiosemicarbazide as a crystalline solid (mp 142–144°C).
Aldehyde Condensation
Benzaldehyde derivatives undergo microwave-assisted condensation with phenylthiosemicarbazide (2.4 GHz, 300 W, 5 min) to form substituted thiosemicarbazones:
Oxidative Cyclization
Thiosemicarbazones (0.015 mol) in ethanol/water (4:6) with FeCl (0.045 mol) at 80–90°C for 2 hrs produce 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (Yield: 78–92%):
Key Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| FeCl Loading | 3:1 (mol ratio) | Maximizes cyclization |
| Temperature | 85±5°C | Prevents decomposition |
| Solvent Polarity | ε = 24.3 (EtOH/HO) | Enhances solubility |
Functionalization of Benzothiazole-2(3H)-ylidene
Palladium-Catalyzed Coupling
4-Bromo-1,3-benzothiazole reacts with tri-n-butyl(phenyl)stannane (1.2 equiv) in DMF at 145°C using Pd(OAc)/PPh (0.1 mol%), achieving >99% conversion in 35 min:
Catalyst Comparison
| Catalyst System | T (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | 110 | 18 | 88 |
| Pd(OAc)/PPh | 145 | 0.5 | 99 |
Amidation and Final Assembly
Acid Chloride Preparation
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) reacts with SOCl (3.0 equiv) in anhydrous THF at 0→25°C for 4 hrs, yielding the corresponding acid chloride (94% conversion).
Nucleophilic Acylation
Benzothiazole-2(3H)-ylideneamine (1.05 equiv) reacts with the acid chloride in CHCl at −10°C with EtN (2.0 equiv) as base, followed by gradual warming to 25°C over 12 hrs:
Purification Protocol
-
Aqueous workup with 5% NaHCO (3×50 mL)
-
Column chromatography (SiO, hexane/EtOAc 3:1)
-
Recrystallization from EtOH/HO (7:3)
Stereochemical Control and Characterization
The (2Z) configuration is enforced through:
-
Rigid benzothiazole π-system restricting rotation
-
Low-temperature amidation (−10°C) preventing isomerization
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential Assembly | 5 | 62 | 98.7 | Pilot-scale feasible |
| Convergent Synthesis | 3 | 71 | 99.3 | Limited by Pd cost |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Thiadiazole-Benzimidazole Hybrids ()
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzamide () share structural motifs with the target compound, including thiadiazole and aromatic substituents.
- Synthesis: These compounds are synthesized via multi-step reactions involving hydrazine derivatives, substituted benzaldehydes, and cyclization agents (e.g., Na₂S₂O₅ in DMF or ethanol under reflux) .
- Key Differences : The presence of triazole (in 9a) or hydrazone () linkages distinguishes these analogues from the target compound’s benzothiazole-thiadiazole scaffold.
Isoxazole-Thiadiazole Derivatives ()
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and its derivatives (8a–c) incorporate isoxazole rings instead of benzothiazole.
- Synthesis: Formed via condensation of enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .
- Key Differences : Isoxazole’s oxygen atom versus benzothiazole’s sulfur alters electronic properties and binding affinities.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes: The target compound’s benzothiazole-thiadiazole fusion likely increases rigidity compared to triazole-linked analogues (), affecting solubility and melting points .
Table 2: Anticancer and Enzyme Inhibitory Activities
Key Insights :
- Thiadiazole derivatives with aryl substituents (e.g., 4-chlorophenyl in ) exhibit enhanced anticancer activity due to improved hydrophobic interactions .
- The target compound’s benzothiazole moiety may mimic ATP-binding motifs in kinases, a feature absent in isoxazole analogues .
Molecular Docking and Binding Modes
- Target Compound vs. 9c () : Docking studies suggest that the benzothiazole ring in the target compound occupies hydrophobic pockets in enzyme active sites, similar to 9c’s benzodiazolyl group .
- Comparison with DHFR Inhibitors () : Thiadiazole derivatives with sulfonamide groups (e.g., N-(4-((Z)-1-...) exhibit stronger hydrogen bonding with DHFR’s Glu30 residue compared to carboxamide-containing analogues .
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
- Molecular Formula : C16H12N4OS
- Molecular Weight : 320.36 g/mol
- SMILES Notation : Cc1ccc(N=C(N)c2csc(N)c2)cc1
Antimicrobial Activity
Research has shown that compounds containing benzothiazole and thiadiazole moieties exhibit significant antimicrobial activity. A study evaluated a series of benzothiazole derivatives for their antibacterial and antifungal properties against various pathogens. The results indicated that compounds with similar structures to this compound demonstrated potent activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| 4p | 5.0 - 15.0 | Not reported | Fungal |
| 3h | 8.0 - 20.0 | Not reported | Fungal |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. In vitro assays have demonstrated its cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study, derivatives of benzothiazole were tested against human cancer cell lines such as HePG-2 (liver), MCF-7 (breast), and HCT-116 (colorectal). The compound exhibited IC50 values ranging from 5.05 to 15.36 μM across different lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | HePG-2 | 5.05 |
| 4r | MCF-7 | 8.10 |
| Sorafenib | HePG-2 | 9.18 |
The mechanism of action is attributed to the inhibition of key signaling pathways involved in cancer progression, particularly through the inhibition of BRAF and VEGFR pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It has been noted that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
The anti-inflammatory effects are believed to stem from the compound's ability to modulate inflammatory mediators and pathways effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling of benzothiazole and thiadiazole precursors. Key steps include:
-
Cyclocondensation : Reacting benzothiazole derivatives with thiadiazole-carboxamide intermediates under reflux conditions (e.g., acetonitrile or DMF) .
-
Coupling Reactions : Use of coupling agents like chloroacetyl chloride or triethylamine to link aromatic and heterocyclic moieties .
-
Optimization : Yield depends on solvent polarity (DMF or dioxane), temperature (20–100°C), and catalysts (e.g., iodine for cyclization) .
-
Purification : Recrystallization or chromatography ensures purity .
Key Reaction Parameters Impact on Yield Solvent (DMF vs. dioxane) Higher polarity solvents improve cyclization efficiency Temperature (reflux vs. RT) Elevated temperatures accelerate ring closure but may degrade sensitive groups Catalyst (triethylamine) Enhances nucleophilic substitution rates
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., Z-configuration at the benzothiazole-thiadiazole junction) .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S content to confirm purity .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer : SAR studies focus on substituent effects:
-
Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
-
Heterocyclic Linkages : Thiadiazole-thiazole fusion improves binding to enzyme active sites (e.g., tyrosine kinase inhibitors) .
-
Bioisosteric Replacement : Replacing oxadiazole with thiadiazole alters solubility and target affinity .
Substituent Biological Activity Mechanistic Insight 4-Fluorophenyl Enhanced antifungal Increased membrane permeability 3-Methoxyphenyl Moderate anticancer ROS induction via methoxy radical Thiophene Improved kinase inhibition π-π stacking with ATP-binding pockets
Q. How do computational methods (e.g., molecular docking) elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking Simulations : Align the compound with target proteins (e.g., α-glucosidase or EGFR) to predict binding modes. The benzothiazole-thiadiazole core often occupies hydrophobic pockets, while substituents form hydrogen bonds .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
- Contradiction Resolution : Discrepancies between in silico and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often stem from:
-
Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
-
Structural Analogues : Compare activity of derivatives (e.g., 4-phenyl vs. 4-fluorophenyl) to isolate substituent effects .
-
Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets .
Case Study Conflict Resolution Strategy Anticancer vs. Cytotoxic Discrepant IC₅₀ values in cell lines Validate via orthogonal assays (e.g., apoptosis vs. necrosis markers) Solubility vs. Bioactivity Low solubility masks true potency Use co-solvents (DMSO) or prodrug strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
